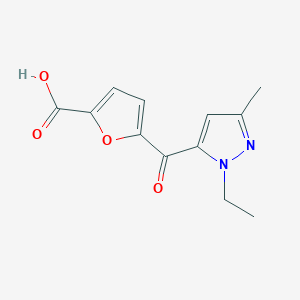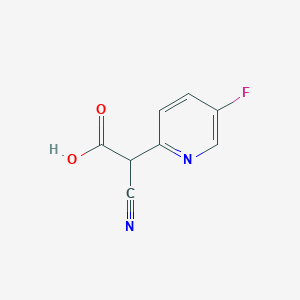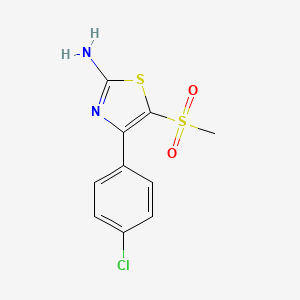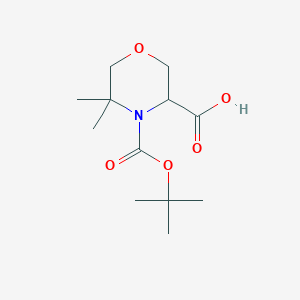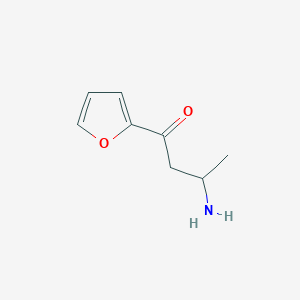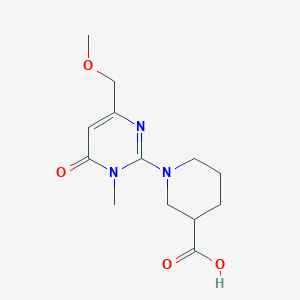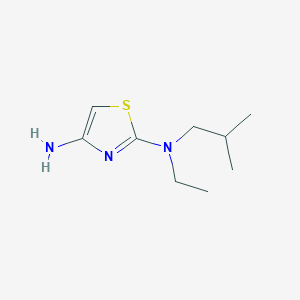
N2-Ethyl-N2-isobutylthiazole-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Ethyl-N2-isobutylthiazole-2,4-diamine is a compound belonging to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound includes ethyl and isobutyl groups attached to the nitrogen atoms at positions 2 and 4 of the thiazole ring, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N2-isobutylthiazole-2,4-diamine typically involves the reaction of appropriate amines with thiazole derivatives. One common method is the reaction of 2,4-dichlorothiazole with ethylamine and isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the amine groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity starting materials and optimized reaction conditions to achieve high efficiency and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Ethyl-N2-isobutylthiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds. These products can have different biological and chemical properties compared to the parent compound .
Applications De Recherche Scientifique
N2-Ethyl-N2-isobutylthiazole-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its potential anti-inflammatory and antitumor activities, which could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N2-Ethyl-N2-isobutylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as amine oxidases, by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the observed biological effects . The molecular targets and pathways involved include the inhibition of enzyme activity and interference with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N2-Ethyl-N2-isobutylthiazole-2,4-diamine include other 2,4-disubstituted thiazoles, such as:
- N2-Methyl-N2-isobutylthiazole-2,4-diamine
- N2-Ethyl-N2-propylthiazole-2,4-diamine
- N2-Isobutyl-N2-phenylthiazole-2,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isobutyl groups on the thiazole ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
1365939-37-2 |
|---|---|
Formule moléculaire |
C9H17N3S |
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
2-N-ethyl-2-N-(2-methylpropyl)-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C9H17N3S/c1-4-12(5-7(2)3)9-11-8(10)6-13-9/h6-7H,4-5,10H2,1-3H3 |
Clé InChI |
GWNHZXALJQDQDT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(C)C)C1=NC(=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


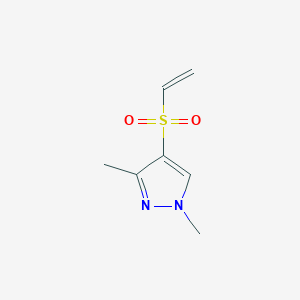
![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B15056513.png)
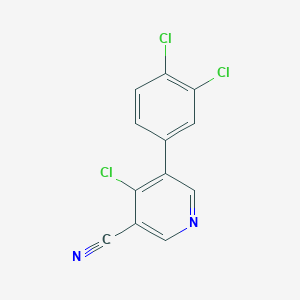
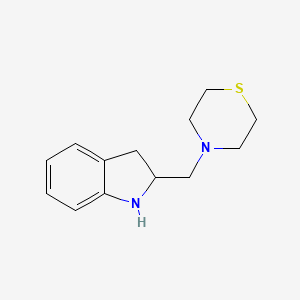
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)
![1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B15056523.png)
